molecular formula C15H14FN3O2S3 B15133237 N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide

Cat. No.: B15133237
M. Wt: 383.5 g/mol
InChI Key: ZFQJCWNOSWYTPG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanylidene group, and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the fluorophenyl intermediate: The synthesis begins with the preparation of a 4-fluorophenyl derivative through electrophilic aromatic substitution reactions.

    Construction of the tricyclic core: The tricyclic core is assembled through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the sulfanylidene group: The sulfanylidene group is introduced through a thiolation reaction, typically using thiolating agents such as thiourea or thiolates.

    Final coupling and functionalization: The final step involves coupling the fluorophenyl intermediate with the tricyclic core, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It can inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species.

    Modulation of signaling pathways: The compound may modulate signaling pathways related to inflammation and cell survival, leading to therapeutic effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide can be compared with similar compounds such as:

    N-(4-chlorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(4-bromophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its fluorophenyl group, which can impart different electronic properties and reactivity compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C15H14FN3O2S3

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodecane-10-carboxamide

InChI

InChI=1S/C15H14FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-4,9-12H,5-6H2,(H,17,21)(H,18,20)

InChI Key

ZFQJCWNOSWYTPG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2C1N3C(C(SC3=S)C(=O)NC4=CC=C(C=C4)F)NC2=O

Origin of Product

United States

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